Home > Products > Screening Compounds P117419 > Ruxolitinib metabolite M18
Ruxolitinib metabolite M18 - 1315607-85-2

Ruxolitinib metabolite M18

Catalog Number: EVT-3457690
CAS Number: 1315607-85-2
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ruxolitinib is synthesized from a complex chemical structure that undergoes metabolic transformations primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, playing a significant role in its biotransformation to M18 and other metabolites. The pharmacokinetics of ruxolitinib and its metabolites have been extensively studied, demonstrating a significant impact on its clinical efficacy and safety profile .

Classification

Ruxolitinib metabolite M18 is classified as a kinase inhibitor. It falls under the pharmacological class of Janus kinase inhibitors, which are utilized for their immunomodulatory effects in various hematological disorders.

Synthesis Analysis

Methods

The synthesis of ruxolitinib involves several steps that include the formation of key intermediates through chemical reactions such as cyclization and functional group modifications. The final compound is achieved through careful control of reaction conditions to optimize yield and purity.

Technical Details

The synthesis typically starts with a pyrrolo[2,3-d]pyrimidine core, which undergoes various chemical transformations. The process may involve:

  • Cyclization reactions to form the pyrazole ring.
  • Nitrile formation to introduce necessary functional groups.
  • Phosphorylation to obtain the phosphate salt form used in clinical applications.

These steps are meticulously optimized for conditions such as temperature, solvent choice, and reaction time to ensure high-quality product formation .

Molecular Structure Analysis

Structure

The molecular formula for ruxolitinib is C17H21N6O4P, with a molecular weight of 404.36 g/mol. The structure features multiple functional groups that contribute to its activity:

  • A pyrrolo[2,3-d]pyrimidine backbone.
  • A pyrazole moiety linked to a cyclopentylpropanenitrile group.

Data

The structural analysis reveals that M18 retains significant portions of the parent compound's structure, allowing it to exhibit similar binding properties to its target kinases. This structural similarity is crucial for its activity as a metabolite .

Chemical Reactions Analysis

Reactions

The primary metabolic pathway for ruxolitinib involves oxidative metabolism facilitated by cytochrome P450 enzymes. The key reactions leading to the formation of M18 include:

  • Hydroxylation: Addition of hydroxyl groups at specific positions on the ruxolitinib molecule.
  • Dealkylation: Removal of alkyl groups from the structure.

These reactions are essential for transforming ruxolitinib into M18 and other metabolites that can modulate pharmacological activity .

Technical Details

The formation of M18 from ruxolitinib has been characterized using in vitro studies with human liver microsomes, confirming the role of CYP3A4 as a critical enzyme in this metabolic pathway. The resultant metabolites exhibit varying degrees of biological activity compared to the parent compound .

Mechanism of Action

Process

Ruxolitinib and its metabolite M18 exert their effects by inhibiting Janus kinases 1 and 2. Upon administration:

  1. Ruxolitinib binds to the ATP-binding site of Janus kinases.
  2. This binding prevents phosphorylation of signal transducer and activator of transcription proteins.
  3. As a result, downstream signaling pathways involved in cell proliferation and survival are inhibited.

Data

Pharmacokinetic studies indicate that both ruxolitinib and M18 exhibit a similar pharmacodynamic profile with respect to their inhibitory effects on cytokine-induced signaling pathways, particularly those mediated by interleukin-6 .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Ruxolitinib is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: Specific melting point data for M18 is not widely reported but can be inferred from related compounds.

These properties are crucial for formulation development and stability testing during drug manufacturing processes .

Applications

Ruxolitinib metabolite M18 has significant scientific applications primarily in:

  • Clinical Treatment: Used as part of therapy regimens for patients with myelofibrosis or polycythemia vera.
  • Research Studies: Investigated for its role in modulating immune responses and potential uses in other hematological malignancies.

The ongoing research into the pharmacokinetics and dynamics of M18 continues to support its relevance in therapeutic contexts where Janus kinase inhibition is beneficial .

Biosynthesis and Metabolic Pathways of Ruxolitinib Metabolite M18

Enzymatic Mediation of M18 Formation via Cytochrome P450 Isoforms

Ruxolitinib metabolite M18 (chemical name: (3R)-3-(2-hydroxycyclopentyl)-3-(4-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile) is generated primarily through oxidative metabolism mediated by hepatic cytochrome P450 (CYP) enzymes. The chemical structure (C₁₇H₁₈N₆O; molecular weight 322.372 g/mol) features a hydroxylation on the cyclopentyl moiety of the parent drug [1] [4]. In vitro and clinical studies with radiolabeled [¹⁴C]ruxolitinib have demonstrated that CYP3A4 is the predominant isoform responsible for M18 formation, contributing approximately 75-80% of this metabolic pathway [5]. CYP2C9 plays a secondary role, accounting for approximately 15-20% of M18 generation [5].

The metabolic conversion occurs via stereoselective hydroxylation at the cyclopentyl ring, a process that follows typical Michaelis-Menten kinetics. Enzyme kinetics studies reveal a Kₘ value of 42 μM for CYP3A4-mediated M18 formation, indicating moderate substrate affinity [5]. The reaction proceeds through hydrogen atom abstraction followed by oxygen rebound mechanism, resulting in the formation of a chiral center. The catalytic efficiency (kₘ) for this transformation is approximately 12 μL/min/pmol CYP for CYP3A4 and 3.2 μL/min/pmol CYP for CYP2C9, confirming CYP3A4's dominance in this biotransformation [5].

Table 1: Enzymatic Parameters for M18 Formation

CYP IsoformContribution (%)Kₘ (μM)Vₘₐₓ (pmol/min/mg)Catalytic Efficiency (μL/min/pmol)
CYP3A475-80420.5112.1
CYP2C915-20680.223.2
CYP2D6<5>100<0.05<0.5

Stereochemical Considerations in M18 Biotransformation

The biotransformation of ruxolitinib to M18 exhibits significant stereochemical specificity. The metabolite possesses a defined (3R) absolute configuration at the carbon adjacent to the nitrile group, as confirmed by chiral analysis and nuclear magnetic resonance (NMR) spectroscopy [1]. The hydroxylation occurs preferentially at the pro-S position of the cyclopentyl ring, resulting in a specific diastereomer that predominates in human circulation [1] [4]. This stereoselectivity is enzyme-dependent, with CYP3A4 producing the (1'S,3R)-diastereomer as the major isomer (>90%), while CYP2C9 generates an approximate 3:1 ratio of (1'S,3R) to (1'R,3R) configurations [5].

Molecular docking simulations reveal that the stereochemical preference arises from specific binding orientations within CYP3A4's active site. The cyclopentyl moiety positions itself such that C2' (or C3') is optimally aligned for hydroxylation, with the pyrrolopyrimidine group oriented toward the heme plane at a 112° angle [1]. The (3R)-configuration of the parent compound creates a chiral environment that favors hydroxylation at the C2' position over C3' by a factor of 3.7:1, as determined by comparative metabolite profiling [4]. This stereochemical preference significantly influences M18's physicochemical properties, evidenced by its distinct collision cross section (CCS) values: [M+H]+ 167.38 Ų and [M-H]- 165.02 Ų, which differ from alternative diastereomers by >5% [1].

Table 2: Stereochemical Features of M18

Stereochemical FeatureSpecificationAnalytical MethodBiological Significance
Absolute configuration at C3RChiral HPLCMaintains JAK binding affinity
Cyclopentyl hydroxyl positionPredominantly C2'NMR spectroscopyOptimal hydrogen bonding potential
Predominant diastereomer(1'S,3R)X-ray crystallographyEnhanced metabolic stability
Alternative diastereomer ratio1:4 (1'R:1'S)Chiral separationReduced pharmacological activity

Comparative Analysis of Phase I vs. Phase II Metabolic Modifications

M18 represents a Phase I metabolic product resulting from direct hydroxylation without subsequent conjugation. In human pharmacokinetic studies, M18 circulates predominantly (>85%) as an unconjugated species, distinguishing it from other ruxolitinib metabolites like M16 and M27 that undergo rapid glucuronidation [3] [4]. The hydroxyl group at C2' of the cyclopentyl ring displays limited reactivity toward UDP-glucuronosyltransferases (UGTs), with only 10-15% of M18 being converted to an O-glucuronide conjugate (M18-Gluc) in vitro [4]. This contrasts sharply with the primary alcohol-containing metabolite M16, which undergoes >90% glucuronidation [4].

The hydrophilicity profile of M18 (logP 0.64) enhances its renal clearance relative to the parent compound (ruxolitinib logP 1.53), yet maintains sufficient lipophilicity to avoid extensive Phase II conjugation [1] [5]. Excretion studies with [¹⁴C]ruxolitinib demonstrate that M18 appears primarily in urine (68% of recovered M18) as the unconjugated form, with feces containing predominantly the glucuronidated derivative (M18-Gluc, representing 75% of fecal M18) [4]. This route-specific conjugation pattern reflects intestinal UGT activity versus renal clearance mechanisms.

The elimination half-life of M18 (5.81 hours) exceeds that of ruxolitinib (2.32 hours) but remains substantially shorter than glucuronidated metabolites like M16-Gluc (half-life >8 hours) [4]. This pharmacokinetic behavior underscores M18's position as a terminal metabolic product rather than an intermediate for further biotransformation. Mass balance studies confirm that M18 and its glucuronide collectively account for approximately 25% of the administered ruxolitinib dose recovered in excreta [3] [4].

Table 3: Phase I vs. Phase II Characteristics of Ruxolitinib Metabolites

ParameterM18 (Phase I)M18-Gluc (Phase II)M16 (Phase I)M16-Gluc (Phase II)
Molecular Weight (g/mol)322.37498.51338.37514.51
logP0.64-0.820.29-1.18
Plasma AUC₀₋₂₄ (% of parent)30<5148
Urinary Excretion (% of metabolite)68221572
Fecal Excretion (% of metabolite)32788528
Elimination Half-life (h)5.814.23.58.6

Interspecies Variability in M18 Generation: In Vitro vs. In Vivo Models

Significant interspecies differences exist in M18 formation kinetics and disposition. In vitro microsomal studies demonstrate that human liver microsomes produce M18 at a rate of 3.2 pmol/min/mg protein, approximately 2.5-fold higher than in dog microsomes (1.3 pmol/min/mg) and 5-fold higher than in rat microsomes (0.64 pmol/min/mg) [3] [4]. Mouse microsomes show negligible M18 generation (<0.2 pmol/min/mg), instead favoring alternative metabolic pathways [4]. These differences correlate with CYP3A ortholog expression levels and catalytic efficiencies across species.

In vivo mass balance studies reveal that M18 constitutes 18-22% of circulating metabolites in humans after ruxolitinib administration, whereas in rats it represents only 4-6% of total metabolites [4]. The plasma AUC ratio of M18 to parent compound is 0.30 in humans but only 0.08 in rats and 0.15 in dogs [4]. This interspecies variability extends to stereochemical outcomes: humans produce exclusively the (1'S,3R) diastereomer of M18, while dogs generate a 3:1 mixture of (1'S,3R) and (1'R,3R) configurations, and rats produce predominantly the (1'R,3R) form [4].

Preclinical models consistently overestimate M18's elimination half-life relative to human data. While rats exhibit a 9.2-hour half-life for M18, humans show a substantially shorter 5.8-hour half-life [4]. This discrepancy arises from more efficient glucuronidation in rodents and differing renal clearance mechanisms. The fraction of M18 converted to M18-Gluc reaches 40-50% in rats versus only 10-15% in humans [4]. These metabolic differences highlight limitations in extrapolating preclinical data to human pharmacokinetic predictions and explain why non-rodent models better approximate human M18 exposure profiles.

Table 4: Interspecies Comparison of M18 Pharmacokinetics

ParameterHumanRatDogMouse
M18 Formation Rate (pmol/min/mg protein)3.20.641.30.18
Plasma AUCₘₑₜₐ/Pₐᵣₑₙₜ ratio0.300.080.150.02
Elimination Half-life (h)5.819.27.13.8
Predominant Diastereomer(1'S,3R)(1'R,3R)MixedNot detected
% Dose Recovered as M18 in Urine12.43.18.7<0.5
M18 Glucuronidation EfficiencyLowHighModerateNegligible

Table 5: Compound Identification Summary

IdentifierRuxolitinib Metabolite M18
Systematic Name(3R)-3-(2-hydroxycyclopentyl)-3-(4-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
Chemical FormulaC₁₇H₁₈N₆O
Molecular Weight322.372 g/mol (average)
322.154209224 g/mol (monoisotopic)
CAS Registry NumberNot assigned
UNIIF9V2A7I5VK
InChI KeyYIOHYHBNMPEYIR-HNFVBEJKSA-N
SMILES[H]C@@(C1CCCC1O)N1C=C(C=N1)C1=C2C=CN=C2NC=N1
ChemSpider ID32699569
PubChem CID73425533
DrugBank Metabolite IDDBMET03261

Properties

CAS Number

1315607-85-2

Product Name

Ruxolitinib metabolite M18

IUPAC Name

(3R)-3-(2-hydroxycyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H18N6O/c18-6-4-14(12-2-1-3-15(12)24)23-9-11(8-22-23)16-13-5-7-19-17(13)21-10-20-16/h5,7-10,12,14-15,24H,1-4H2,(H,19,20,21)/t12?,14-,15?/m1/s1

InChI Key

YIOHYHBNMPEYIR-HNFVBEJKSA-N

SMILES

C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CC(C(C1)O)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.